molecular formula C8H12BrN3 B2380773 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2378502-79-3

4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole

Cat. No.: B2380773
CAS No.: 2378502-79-3
M. Wt: 230.109
InChI Key: VZQGWICOAZGCAM-UHFFFAOYSA-N
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Description

4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is a synthetic organic compound with the molecular formula C8H12BrN3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole typically involves the reaction of aziridine derivatives with bromomethyl compounds under controlled conditions. One common method includes the use of aziridine and bromomethylpyrazole in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole involves its interaction with molecular targets through its aziridine and pyrazole rings. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is unique due to its combination of both aziridine and pyrazole rings, which provides a distinct set of chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for various pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

  • Molecular Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • Structure : The compound contains a pyrazole ring and an aziridine moiety, which are significant for its biological activity.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a wide range of antimicrobial actions. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that specific pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 11 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
4aS. aureus8
4bE. coli11
4cPseudomonas aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized in related studies showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly promising. Several studies have reported that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and P388 (leukemia). For instance, IC50 values for certain derivatives were found to be as low as 2.8 μM, indicating potent activity against cancer cells .

CompoundCancer Cell LineIC50 (μM)
8aMCF-72.8
8bP3883.1
8cMCF-73.5

Case Studies

  • Synthesis and Evaluation : A series of pyrazole derivatives linked to aziridine were synthesized and evaluated for their biological activities. The results indicated that modifications in the chemical structure significantly influenced the biological efficacy of the compounds.
  • Mechanistic Studies : Research exploring the mechanism of action revealed that these compounds may interact with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.

Properties

IUPAC Name

4-[[2-(bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c1-11-4-7(3-10-11)5-12-6-8(12)2-9/h3-4,8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQGWICOAZGCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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